Cas no 2940962-79-6 (4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride)

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid dihydrochloride is a piperidine derivative with a carboxyl group and an aminomethyl substituent at the 4-position, stabilized as a dihydrochloride salt. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which make it a versatile intermediate for the synthesis of bioactive molecules. The presence of both amino and carboxylic acid functional groups allows for further derivatization, enabling applications in drug discovery and development. The dihydrochloride form enhances solubility and stability, facilitating handling and storage. Its rigid piperidine scaffold contributes to conformational constraints, potentially improving binding affinity in target interactions.
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride structure
2940962-79-6 structure
Product Name:4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride
CAS No:2940962-79-6
MF:C8H18Cl2N2O2
MW:245.146720409393
CID:6800564
PubChem ID:168432874
Update Time:2025-10-22

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(AMINOMETHYL)-1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID,DIHYDROCHLORIDE
    • 4-(aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride
    • G15389
    • PS-19498
    • 2940962-79-6
    • 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride
    • Inchi: 1S/C8H16N2O2.2ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;;/h2-6,9H2,1H3,(H,11,12);2*1H
    • InChI Key: RHCXPVHFKUJGIM-UHFFFAOYSA-N
    • SMILES: Cl.Cl.OC(C1(CN)CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 244.0745332g/mol
  • Monoisotopic Mass: 244.0745332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride Pricemore >>

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Additional information on 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid; dihydrochloride

The compound 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid; dihydrochloride (CAS No: 2940962-79-6) is a notable chemical entity with significant applications in the field of pharmaceuticals and organic synthesis. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule features a piperidine ring substituted with an aminomethyl group at the 4-position and a methyl group at the 1-position, along with a carboxylic acid moiety at the same position as the aminomethyl group. The dihydrochloride salt form indicates that the compound exists in its protonated form, which is often preferred for stability and solubility in aqueous environments.

Recent studies have highlighted the potential of piperidine derivatives in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The unique combination of functional groups in 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid; dihydrochloride makes it an attractive candidate for drug development. For instance, the presence of an aminomethyl group introduces hydrogen bonding capabilities, which can enhance bioavailability and target specificity. Additionally, the methyl substitution at the 1-position contributes to the molecule's lipophilicity, potentially improving its ability to cross biological membranes.

One of the most promising applications of this compound lies in its potential as a precursor for peptide synthesis. Piperidine-based scaffolds are often used as building blocks for constructing bioactive molecules due to their ability to form stable amide bonds. Recent advancements in solid-phase synthesis techniques have further enhanced the utility of such compounds in medicinal chemistry. For example, researchers have explored the use of piperidine derivatives as templates for creating cyclic peptides with improved pharmacokinetic profiles.

Another area of interest is the role of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid; dihydrochloride in enzyme inhibition studies. The carboxylic acid group can act as a binding site for metal ions, making this compound a potential inhibitor of metalloenzymes or metal-dependent proteins. Recent studies have demonstrated that piperidine-based inhibitors can effectively target enzymes such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases.

The synthesis of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid; dihydrochloride involves a multi-step process that typically begins with the preparation of piperidine intermediates. One common approach is the Gabriel synthesis, which allows for the introduction of amino groups into piperidine rings. Subsequent alkylation and carboxylation steps are then employed to introduce the methyl and carboxylic acid functionalities, respectively. The final step involves protonation with hydrochloric acid to obtain the dihydrochloride salt.

From a structural standpoint, 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid; dihydrochloride exhibits a balance between rigidity and flexibility, which is crucial for molecular recognition in biological systems. Computational studies have shown that this compound can adopt multiple conformations, allowing it to interact with diverse binding sites on target proteins. This flexibility is further enhanced by the presence of electron-donating groups such as the methyl substituent, which can modulate electronic interactions within the molecule.

In terms of physical properties, this compound has a molecular weight of approximately 255 g/mol and exists as a white crystalline solid under standard conditions. Its solubility in water is moderate due to the ionizable nature of both the amino and carboxylic acid groups. However, its solubility can be significantly improved by adjusting pH levels or incorporating it into lipid-based formulations.

The safety profile of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid; dihydrochloride has been evaluated in preclinical studies, where it demonstrated low toxicity at therapeutic doses. These findings suggest that it may be suitable for use in human applications provided appropriate dosing regimens are established.

In conclusion, 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid; dihydrochloride (CAS No: 2940962-79-6) represents a valuable chemical entity with broad implications for drug discovery and organic synthesis. Its unique structure, coupled with recent advances in synthetic methodologies and biological applications, positions this compound as a key player in modern medicinal chemistry research.

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